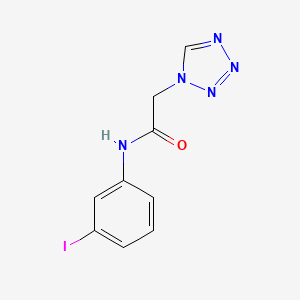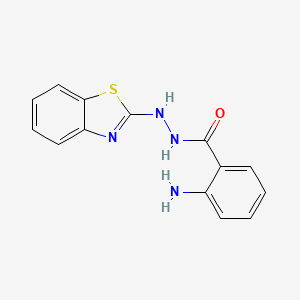
4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate is an organic compound that features both aromatic and heterocyclic components The compound consists of a formylphenyl group and a furan ring connected by a propenoate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-formylphenylacetaldehyde with furan-2-carboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.
Esterification: The resulting product undergoes esterification with an appropriate alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoic acid.
Reduction: 4-hydroxymethylphenyl (2E)-3-(furan-2-yl)prop-2-enoate.
Substitution: 4-nitroformylphenyl (2E)-3-(furan-2-yl)prop-2-enoate (nitration product).
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and formyl group can participate in various biochemical pathways, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-formylphenyl (2E)-3-(thiophen-2-yl)prop-2-enoate: Similar structure but with a thiophene ring instead of a furan ring.
4-formylphenyl (2E)-3-(pyridin-2-yl)prop-2-enoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-formylphenyl (2E)-3-(furan-2-yl)prop-2-enoate is unique due to the presence of both a formyl group and a furan ring, which can impart distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H10O4 |
|---|---|
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(4-formylphenyl) (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C14H10O4/c15-10-11-3-5-13(6-4-11)18-14(16)8-7-12-2-1-9-17-12/h1-10H/b8-7+ |
Clé InChI |
AABPJHPEHNKSKC-BQYQJAHWSA-N |
SMILES isomérique |
C1=COC(=C1)/C=C/C(=O)OC2=CC=C(C=C2)C=O |
SMILES canonique |
C1=COC(=C1)C=CC(=O)OC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


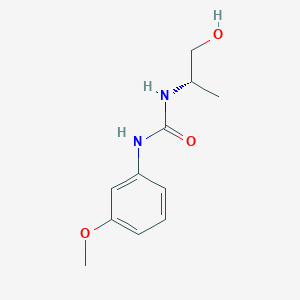
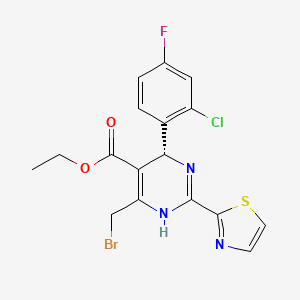
![{[3-(Ethoxymethyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitrile](/img/structure/B14913059.png)
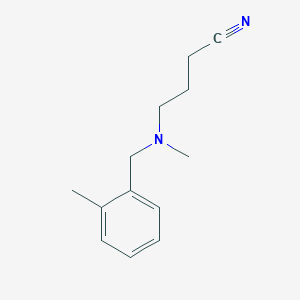
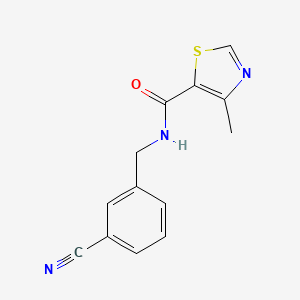
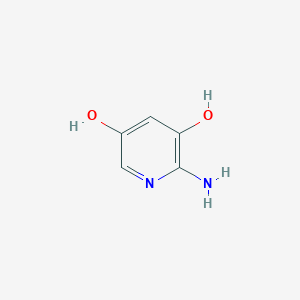
![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)

![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)
